REACTION_SMILES
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[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[CH3:26][OH:27].[Cl:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([O:18][CH3:19])[cH:7][c:8]([N+:15]([O-:16])=[O:17])[c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14]1>>[Cl:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([O:18][CH3:19])[cH:7][c:8]([NH2:15])[c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OCCCl)c(OC)cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(OCCCl)c(OC)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |